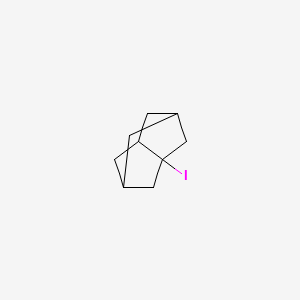
3a-Iodooctahydro-2,5-methanopentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-Iodooctahydro-2,5-methanopentalene is an organic compound characterized by its unique structure, which includes an iodine atom attached to an octahydro-2,5-methanopentalene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Iodooctahydro-2,5-methanopentalene typically involves the iodination of octahydro-2,5-methanopentalene. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions: 3a-Iodooctahydro-2,5-methanopentalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
3a-Iodooctahydro-2,5-methanopentalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 3a-Iodooctahydro-2,5-methanopentalene involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological processes and pathways .
Comparación Con Compuestos Similares
Octahydro-2,5-methanopentalene: Lacks the iodine atom, resulting in different reactivity and applications.
3a,6a-Diiodooctahydro-2,5-methanopentalene:
Uniqueness: 3a-Iodooctahydro-2,5-methanopentalene is unique due to its specific structure and the presence of the iodine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
97920-58-6 |
|---|---|
Fórmula molecular |
C9H13I |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
3-iodotricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C9H13I/c10-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5H2 |
Clave InChI |
PGEOOGJGQSIXKK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC3(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


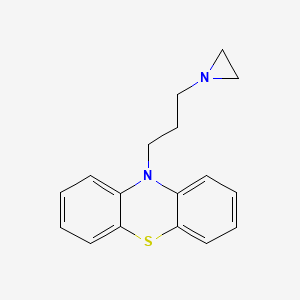
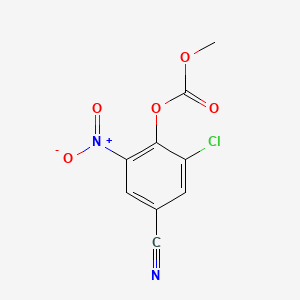
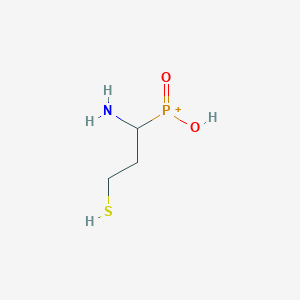

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
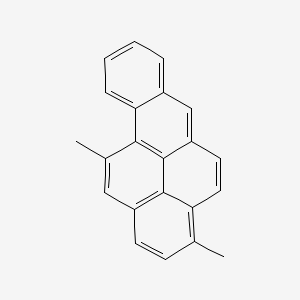

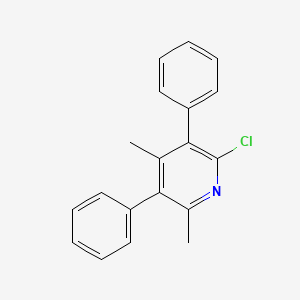

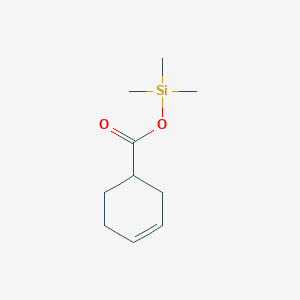
![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
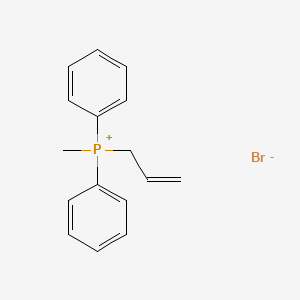
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)
